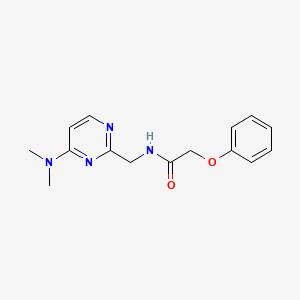

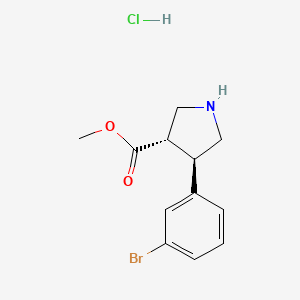

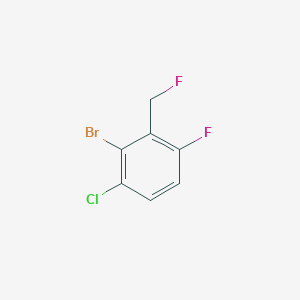

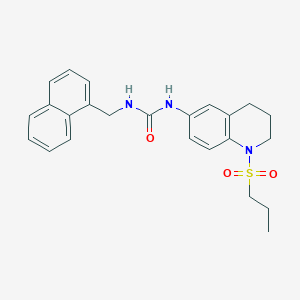

Methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound that has been widely used in scientific research applications. This compound is known to have various biochemical and physiological effects, making it an important tool for studying the mechanisms of action of different biological processes.

Scientific Research Applications

Synthesis and Intermediates

The chemical compound Methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride serves as an important intermediate in organic synthesis. For example, it has been utilized in the multikilogram-scale synthesis of biphenyl carboxylic acid derivatives using a palladium/carbon-mediated Suzuki coupling approach. This process demonstrates its utility in large-scale organic synthesis, highlighting its role in producing complex molecules through efficient coupling reactions (Ennis et al., 1999).

Catalysis and Organic Reactions

In the realm of catalysis, zwitterionic salts derived from pyrrolidine compounds have shown effectiveness as mild organocatalysts for transesterification reactions. This application is particularly notable in solvent and copper ion-induced synthesis processes, where the unique properties of these compounds facilitate efficient and selective reactions (Ishihara et al., 2008).

Antitumor and Biological Activities

Several studies have explored the antitumor and biological activities of pyrrolidine derivatives. For instance, functionalized pyrrolidines have been investigated for their potential to inhibit alpha-mannosidase activity and impact the growth of human glioblastoma and melanoma cells. These compounds represent a promising avenue for the development of new therapeutic agents targeting cancer cells with high efficacy and selectivity (Fiaux et al., 2005). Additionally, pyrrolopyridine analogs of nalidixic acid have been synthesized and evaluated for their antibacterial activity, demonstrating the broad potential of pyrrolidine derivatives in medicinal chemistry (Toja et al., 1986).

properties

IUPAC Name |

methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDUTQOUQDVJRB-VZXYPILPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2876099.png)

![4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2876101.png)

![3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2876104.png)

![3-(2-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2876106.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876114.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2876116.png)